molecular formula C11H12BrN B8244793 6-Bromo-2,2-dimethyl-1,2-dihydroquinoline

6-Bromo-2,2-dimethyl-1,2-dihydroquinoline

Cat. No.: B8244793
M. Wt: 238.12 g/mol
InChI Key: SIPXJEMABNJWKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,2-dimethyl-1,2-dihydroquinoline is a useful research compound. Its molecular formula is C11H12BrN and its molecular weight is 238.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Applications

6-Bromo-2,2-dimethyl-1,2-dihydroquinoline is an important intermediate in the synthesis of various biologically active compounds. For instance, the synthesis of bromo-4-iodoquinoline, which is crucial for creating compounds like GSK2126458, involves using 2,2-dimethyl-1,3- dioxane-4,6-dione and 4-bromoaniline. This process includes cyclization and substitution reactions, confirming the structures of the intermediates through NMR spectrum analysis (Wang et al., 2015). Additionally, the cyclization of N -(1,1-dimethylpropargyl) anilines, using cuprous chloride, yields 6-substituted-2,2-dimethyl-1,2-dihydroquinolines. These compounds demonstrate diverse reactivity, such as chlorination, epoxidation, and oxymercuration, leading to various structurally unique derivatives (Williamson & Ward, 2005).

Organic Chemistry and Ligand Synthesis

In organic chemistry, the Friedländer synthesis approach incorporates 6-bromoquinoline into novel chelating ligands. This process involves nitration, reduction, and condensation reactions to create bidentate and tridentate 6-bromoquinoline derivatives. These derivatives can be used to form biquinolines or treated under Sonogashira conditions to afford 6-alkynyl derivatives, indicating versatile applications in ligand synthesis and optical properties exploration (Hu, Zhang, & Thummel, 2003).

Polymerization and Catalysis

The compound also finds application in the field of polymerization. For example, rigid geometry 8-arylimino-7,7-dimethyl-5,6-dihydroquinolyl nickel bromides have been synthesized and employed as single-site active species for ethylene polymerization. The presence of the 7,7-dimethyl substituents prevents imine–enamine tautomerization, leading to high catalytic activities and indicating the compound's potential in creating polyethylene waxes (Huang et al., 2016).

Photolabile Protecting Groups

This compound derivatives have been explored as photolabile protecting groups. For instance, 8-bromo-7-hydroxyquinoline has shown greater efficiency in photolysis sensitivity than other caging groups, demonstrating potential in vivo applications for biological messengers (Fedoryak & Dore, 2002).

Properties

IUPAC Name

6-bromo-2,2-dimethyl-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPXJEMABNJWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(N1)C=CC(=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-N-(2-methylbut-3-yn-2-yl)benzenamine (3.30 g, 14 mmol) in toluene (14 ml, 14 mmol) was added copper(I) chloride (0.300 g, 3.0 mmol) in one portion. The reaction vessel was sealed and the resulting mixture was heated to 90 deg C. After stirring overnight, the mixture was transferred to a separatory funnel containing water and EtOAc. The aqueous layer was washed 1× with EtOAc and 3× with DCM. The organic layers were combined, dried with MgSO4, filtered and concentrated. The crude oil was purified with an MPLC (100% DCM to 10% (91/10/1 DCM:MeOH:NH4OH)) to provide the product. MS m/z: 238.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Name
copper(I) chloride
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2,2-dimethyl-1,2-dihydroquinoline
Reactant of Route 2
6-Bromo-2,2-dimethyl-1,2-dihydroquinoline
Reactant of Route 3
6-Bromo-2,2-dimethyl-1,2-dihydroquinoline
Reactant of Route 4
6-Bromo-2,2-dimethyl-1,2-dihydroquinoline
Reactant of Route 5
6-Bromo-2,2-dimethyl-1,2-dihydroquinoline
Reactant of Route 6
6-Bromo-2,2-dimethyl-1,2-dihydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.